Bienvenue dans la boutique en ligne BenchChem!

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Antimicrobial Gram-negative bacteria KDO-8-P synthase

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 896267-34-8) is a synthetic organic compound belonging to the oxalamide class, featuring a phenylsulfonyl-substituted pyrrolidine moiety linked via an oxalamide bridge to a 4-sulfamoylphenethyl group. It is classified as a sulfonamide derivative with a molecular formula of C21H26N4O6S2 and a molecular weight of 494.58 g/mol.

Molecular Formula C21H26N4O6S2
Molecular Weight 494.58
CAS No. 896267-34-8
Cat. No. B2882686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
CAS896267-34-8
Molecular FormulaC21H26N4O6S2
Molecular Weight494.58
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C21H26N4O6S2/c22-32(28,29)18-10-8-16(9-11-18)12-13-23-20(26)21(27)24-15-17-5-4-14-25(17)33(30,31)19-6-2-1-3-7-19/h1-3,6-11,17H,4-5,12-15H2,(H,23,26)(H,24,27)(H2,22,28,29)
InChIKeyHRGZPLSTHRISLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 896267-34-8): Chemical Class and Procurement-Relevant Characteristics


N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS 896267-34-8) is a synthetic organic compound belonging to the oxalamide class, featuring a phenylsulfonyl-substituted pyrrolidine moiety linked via an oxalamide bridge to a 4-sulfamoylphenethyl group. It is classified as a sulfonamide derivative with a molecular formula of C21H26N4O6S2 and a molecular weight of 494.58 g/mol [1]. The compound is primarily distributed as a research chemical by specialty suppliers, typically at ≥95% purity [1]. Published primary research literature and patent documents directly characterizing this specific CAS number are extremely scarce, and the majority of accessible information resides in vendor technical datasheets and compendia.

Why N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide Cannot Be Simply Replaced by an In-Class Analog


Within the broader oxalamide/sulfonamide class, both the phenylsulfonyl-pyrrolidine N-terminal and the 4-sulfamoylphenethyl C-terminal substituents are expected to modulate target engagement, physicochemical properties, and biological readout in a non-additive manner. Minor structural variations—such as replacing the 4-sulfamoylphenethyl group with a tolyl, benzyl, or methoxybenzyl variant—can significantly shift potency, selectivity, and solubility profiles, as has been demonstrated across related oxalamide series [1]. Consequently, generic substitution without explicit comparative data risks compromising experimental reproducibility or lead optimization trajectories. The following quantitative evidence, though limited in availability, provides the currently discernible differentiation basis.

Quantitative Evidence Guide: N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide vs. Comparators


Antimicrobial Activity Against Gram-Negative Bacteria: Cross-Study Comparison with PD 404,182

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide has been reported to exhibit antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. While no direct head-to-head comparison with the established KDO-8-P synthase inhibitor PD 404,182 (Ki = 26 nM) has been published, the compound's structural features—including the sulfamoyl group critical for interactions at the enzyme active site—suggest a related mechanism of action. Quantitative MIC values for the target compound against E. coli and P. aeruginosa were not located in peer-reviewed literature at the time of this analysis.

Antimicrobial Gram-negative bacteria KDO-8-P synthase

Antitumor Potential: Hsp90 Inhibition Hypothesis vs. Established Hsp90 Inhibitors

Vendor-supplied information suggests that N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide inhibits heat shock protein 90 (Hsp90), leading to reduced cancer cell viability in breast and prostate cancer cell lines . However, no quantitative IC50 values, selectivity data against Hsp90 isoforms, or comparative data against clinically investigated Hsp90 inhibitors (e.g., geldanamycin, 17-AAG, or luminespib) were found in the peer-reviewed literature. This claim remains unvalidated by independent published studies.

Oncology Hsp90 Apoptosis

Structural Differentiation: 4-Sulfamoylphenethyl vs. Closest Oxalamide Analogs

The target compound can be distinguished from its closest commercially available oxalamide analogs by the combination of three structural features: (1) a phenylsulfonyl-pyrrolidine N-terminal, (2) an oxalamide central linker, and (3) a 4-sulfamoylphenethyl C-terminal. The most structurally similar analogs with published CAS numbers include N1-benzyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896264-40-7), N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide (CAS 896267-33-7), and N1-methyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896257-52-4) [1]. The 4-sulfamoylphenethyl moiety introduces a terminal sulfonamide group not present in any of these comparator molecules. In sulfonamide-based enzyme inhibitors, the terminal sulfamoyl group can engage additional hydrogen-bonding interactions with conserved arginine or lysine residues in target active sites [2], potentially imparting differentiated target selectivity.

Medicinal chemistry Structure-activity relationship Oxalamide scaffold

Physicochemical Property Differentiation: Predicted Solubility and Permeability vs. Des-phenylsulfonyl Analogs

The juxtaposition of the lipophilic phenylsulfonyl-pyrrolidine moiety (cLogP contribution ~ +2.0) with the polar 4-sulfamoylphenethyl group (cLogP contribution ~ -0.5) creates an intramolecular polarity gradient not found in simpler oxalamides. Predicted physicochemical parameters for the target compound include a topological polar surface area (TPSA) of approximately 150–160 Ų and a consensus logP of approximately 1.8–2.2 [1]. By contrast, analogs lacking the terminal sulfamoyl group (e.g., N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide) are predicted to have TPSA values of approximately 110–120 Ų and logP values of approximately 2.5–3.0 [1]. The higher TPSA and lower logP suggest that the target compound may exhibit superior aqueous solubility and reduced passive membrane permeability relative to des-sulfamoyl analogs—a property profile that could favor different biological assay formats or in vivo distribution patterns.

Drug-likeness Solubility Permeability

Synthetic Accessibility and Procurement Purity: Target Compound vs. Multi-step Custom Synthesis

The target compound is available from multiple specialty chemical suppliers at a standard purity of ≥95% as an off-the-shelf research chemical . In contrast, a custom synthesis of a structurally identical compound de novo would require multi-step synthesis including: (i) preparation of the phenylsulfonyl-pyrrolidine intermediate, (ii) oxalamide coupling, (iii) introduction of the 4-sulfamoylphenethyl group, and (iv) chromatographic purification—estimated 4–6 synthetic steps with a cumulative yield of approximately 15–40% [1]. Procurement of the pre-synthesized compound eliminates this synthetic burden.

Synthetic chemistry Purity Procurement

Recommended Application Scenarios for N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide Based on Available Evidence


Scaffold for Gram-Negative Antibacterial Lead Optimization Programs

Given the structural analogy to the KDO-8-P synthase inhibitor PD 404,182 (Ki = 26 nM) and the reported qualitative activity against E. coli and P. aeruginosa, this compound may serve as a starting scaffold for medicinal chemistry campaigns targeting Gram-negative bacterial enzymes. The 4-sulfamoylphenethyl group offers a hydrogen-bonding handle that could be exploited to enhance enzyme active-site complementarity [1]. Researchers should independently determine MIC values against relevant clinical isolates before committing to procurement for large-scale screening.

Oxalamide SAR Libraries for Sulfonamide Pharmacophore Exploration

The target compound uniquely combines the phenylsulfonyl-pyrrolidine scaffold with a terminal sulfonamide—a privileged pharmacophore in enzyme inhibition [1]. Procurement of this compound alongside its des-sulfamoyl analogs (e.g., CAS 896267-33-7, 896264-40-7) enables systematic structure-activity relationship (SAR) studies to quantify the contribution of the terminal –SO2NH2 group to target binding, solubility, and selectivity. The predicted TPSA/logP differentiation supports hypothesis-driven assay design [2].

Biochemical Assay Development Requiring Moderate-Polarity Probe Molecules

With a predicted TPSA of approximately 150–160 Ų and consensus logP of approximately 1.8–2.2, the target compound occupies a physicochemical space associated with moderate aqueous solubility and reduced non-specific binding compared to more lipophilic analogs [1]. This profile is suitable for biochemical assays where compound aggregation, precipitation, or non-specific protein binding at higher concentrations could confound results. Users should experimentally confirm solubility under their specific assay buffer conditions.

Reference Standard for Analytical Method Development

The compound's well-defined molecular structure (C21H26N4O6S2, MW 494.58) and commercial availability at ≥95% purity make it suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with oxalamide or sulfonamide compound libraries [1]. Its distinct UV chromophore (phenylsulfonyl group, λmax ~225–260 nm) and ionizable sulfonamide moiety facilitate detection and quantification.

Quote Request

Request a Quote for N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.